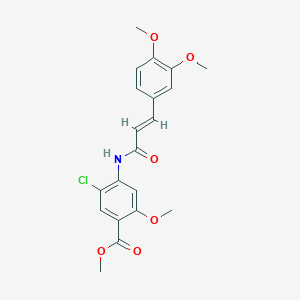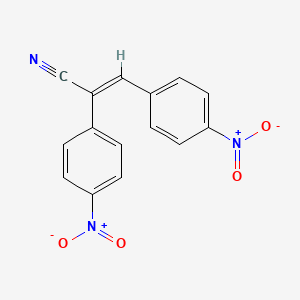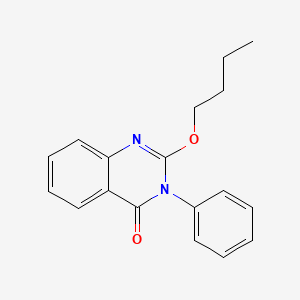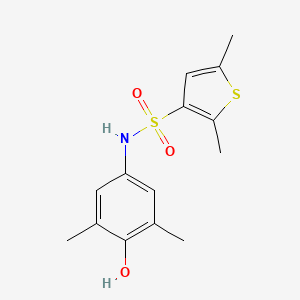
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile: is a heterocyclic compound with the molecular formula C15H14N2O2 It is a member of the pyran family, characterized by a six-membered ring containing one oxygen atom
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents. They are studied for their ability to inhibit the growth of certain bacteria and cancer cell lines .
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are investigated for their anti-inflammatory, analgesic, and antiviral properties.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
作用機序
Mode of Action
The mode of action of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile involves its interaction with different active methylene reagents, leading to the cleavage and subsequent recyclization of the pyran ring . A tentative mechanism involves the nucleophilic attack of the amino nitrogen atom on the CH2Br carbon atom of a reagent to give a nonisolable intermediate. This intermediate then undergoes intramolecular heterocyclization with the elimination of an ethanol molecule .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of benzaldehyde , malononitrile , and acetylacetone in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyran derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like or , leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as or , resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyran derivatives.
類似化合物との比較
- 5-Acetyl-2-amino-4-(4-methoxyphenyl)-6-methyl-4H-pyran-3-carbonitrile
- 5-Acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile
- 5-Acetyl-2-amino-4-(3-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile
Comparison: While these compounds share a similar core structure, the substitution on the phenyl ring significantly affects their chemical and biological properties. For instance, the presence of a methoxy group can enhance the compound’s solubility and bioavailability, while a nitro group might increase its reactivity and potential toxicity. The unique combination of substituents in 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile makes it particularly interesting for specific applications, such as its potential use in developing new therapeutic agents .
特性
IUPAC Name |
5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9(18)13-10(2)19-15(17)12(8-16)14(13)11-6-4-3-5-7-11/h3-7,14H,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQLJVXPNHYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377798 |
Source


|
| Record name | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89809-89-2 |
Source


|
| Record name | 5-Acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the typical conformation of the 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile molecule?
A1: X-ray crystallography studies show that the heterocyclic pyran ring in this compound adopts a flattened boat conformation. [] The orientation of the carbonyl group relative to the pyran ring can vary. For example, in the unsolvated form, the carbonyl group is syn to a double bond in the ring, while in the acetonitrile solvate, it is anti. []
Q2: How does the structure of this compound influence its crystal packing?
A2: The presence of N-H groups in the molecule allows for the formation of hydrogen bonds, which play a crucial role in crystal packing. In the unsolvated form, intermolecular N-H…N and N-H…O hydrogen bonds connect the molecules, creating sheets along a specific crystallographic plane. [] The acetonitrile solvate exhibits a different hydrogen bonding pattern, leading to the formation of ribbons along a crystallographic axis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Fluorophenoxy)methyl]-5-(1-piperidinyl)-4-oxazolecarbonitrile](/img/structure/B1224155.png)

![6-bromo-N-[2-(dimethylamino)ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1224157.png)
![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)
![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)


![4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole](/img/structure/B1224165.png)
![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)

![3-[[2-[[4-Ethyl-5-[(3-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid](/img/structure/B1224176.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B1224177.png)
